6-Isobutoxy-5-methylpyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

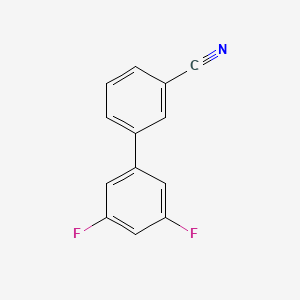

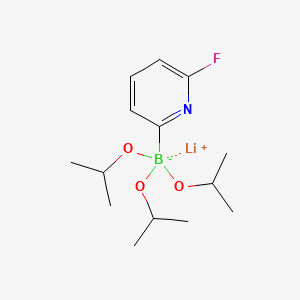

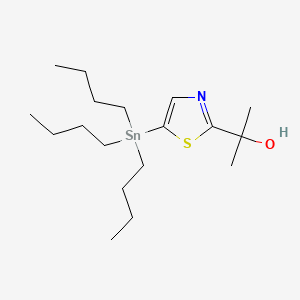

“6-Isobutoxy-5-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 1256355-19-7 and a molecular weight of 209.05 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The linear formula of “this compound” is C10H16BNO3 .Physical And Chemical Properties Analysis

“this compound” is a solid substance that should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Applications in Electrochemical Synthesis and Wastewater Treatment

The electrochemical oxidation of 3-methylpyridine, a structural relative of 6-Isobutoxy-5-methylpyridine-3-boronic acid, has been studied at boron-doped diamond electrodes. This process, applicable in acid media, demonstrated potential for electroorganic synthesis and wastewater treatment, involving direct electron transfer reactions and indirect oxidation via electrogenerated intermediates like hydroxyl radicals, potentially relevant to similar compounds (Iniesta et al., 2001).

Advancements in Organic Synthesis

Boronic acids, including derivatives similar to this compound, have found significant applications in organic synthesis. For instance, they have been used to catalyze highly enantioselective aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015). Furthermore, their role in facilitating electrophilic activation in water, as demonstrated in the synthesis of N-substituted hydroxypyridinones, underscores their versatility and potential in pharmaceutical and organic chemistry (Ke et al., 2022).

Role in Fluorescent Chemosensors and Biological Detection

The boronic acid group, a key component in compounds like this compound, plays a crucial role in sensor design due to its ability to interact with diols, forming cyclic boronate esters. These interactions have been harnessed in the development of fluorescent chemosensors capable of detecting carbohydrates and bioactive substances (Huang et al., 2012). This aspect is underscored by the development of fluorescent boronic acids with high affinities for diols, providing valuable tools for biological detection and monitoring (Cheng et al., 2010).

Contribution to Crystal Engineering and Material Science

Ortho-alkoxyphenylboronic acids, structurally related to this compound, have been a focal point in crystal engineering, aiming to achieve monomeric structures. These efforts have implications for designing novel materials and understanding molecular interactions in crystals (Cyrański et al., 2012).

Catalytic Efficiency in Green Chemistry

Boronic acids, including derivatives of this compound, have showcased catalytic efficiency in environmentally friendly chemical processes. This includes their role in the dehydration of hexoses to produce valuable chemicals like 5-hydroxymethylfurfural, contributing to the advancement of green chemistry and sustainable industrial processes (Hansen et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the conformation and function of the target molecule.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .

Result of Action

The interaction of boronic acids with their targets can lead to changes in the function of these targets, which can have various downstream effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Isobutoxy-5-methylpyridine-3-boronic acid. For instance, the reactivity of boronic acids is known to be influenced by pH .

Eigenschaften

IUPAC Name |

[5-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDNHDSDAQMICV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681729 |

Source

|

| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-19-7 |

Source

|

| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)

![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)

![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)